
1,4-Difluoro-2-difluoromethoxy-3-ethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Difluoro-2-difluoromethoxy-3-ethoxybenzene is an organic compound with the molecular formula C9H8F4O2 and a molecular weight of 224.15 . This compound is characterized by the presence of two fluorine atoms, a difluoromethoxy group, and an ethoxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1,4-Difluoro-2-difluoromethoxy-3-ethoxybenzene typically involves the reaction of appropriate fluorinated intermediates with ethoxybenzene derivatives under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of fluorinating agents and catalysts to achieve the desired substitution on the benzene ring . Industrial production methods may involve large-scale reactions in specialized reactors to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1,4-Difluoro-2-difluoromethoxy-3-ethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms and the difluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,4-Difluoro-2-difluoromethoxy-3-ethoxybenzene is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: It is used in the study of enzyme interactions and as a probe for understanding biological pathways involving fluorinated compounds.
Medicine: The compound is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Wirkmechanismus
The mechanism by which 1,4-Difluoro-2-difluoromethoxy-3-ethoxybenzene exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological or chemical outcomes. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
1,4-Difluoro-2-difluoromethoxy-3-ethoxybenzene can be compared with other fluorinated aromatic compounds, such as:
1,4-Difluoro-2-difluoromethoxy-3-ethylbenzene: Similar in structure but with an ethyl group instead of an ethoxy group, leading to different chemical properties and reactivity.
1,4-Difluoro-2-methoxy-3-ethoxybenzene: Lacks the additional fluorine atoms, resulting in different electronic and steric effects.
1,4-Difluoro-2-difluoromethoxybenzene: Missing the ethoxy group, which affects its solubility and interaction with other molecules.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties .
Eigenschaften
Molekularformel |
C9H8F4O2 |
|---|---|
Molekulargewicht |
224.15 g/mol |
IUPAC-Name |
2-(difluoromethoxy)-3-ethoxy-1,4-difluorobenzene |
InChI |
InChI=1S/C9H8F4O2/c1-2-14-7-5(10)3-4-6(11)8(7)15-9(12)13/h3-4,9H,2H2,1H3 |
InChI-Schlüssel |
SIAIGYRYDSZIQX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1OC(F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


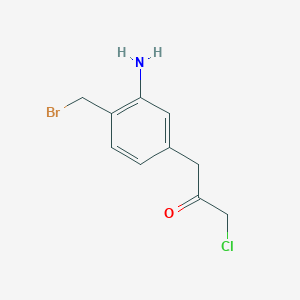
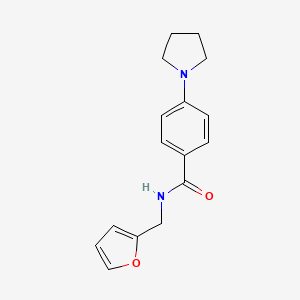

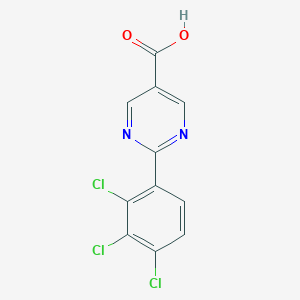
![(1S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14061444.png)
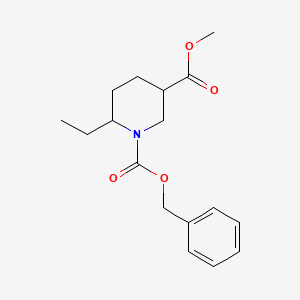
![tert-Butyl 4-(((R)-1-(4-methoxyphenyl)ethyl)amino)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14061453.png)
![Tert-butyl ((7-fluoro-1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate](/img/structure/B14061462.png)


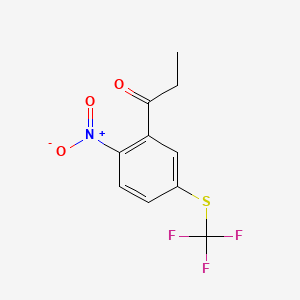
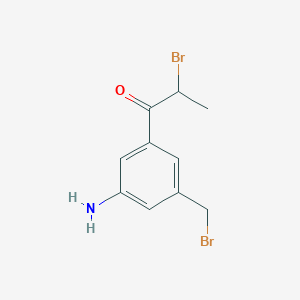
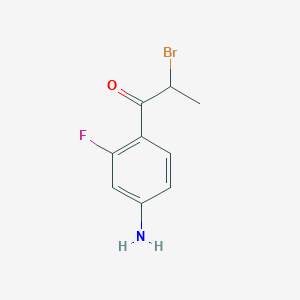
![2,8-bis[4-(1,2,2-triphenylethenyl)phenyl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B14061488.png)
